

physical and chemical properties of 4-Bromo-1-chloro-2-ethylbenzene

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Compound of Interest

Compound Name: 4-Bromo-1-chloro-2-ethylbenzene

Cat. No.: B1519923

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An In-depth Technical Guide to 4-Bromo-1-chloro-2-ethylbenzene

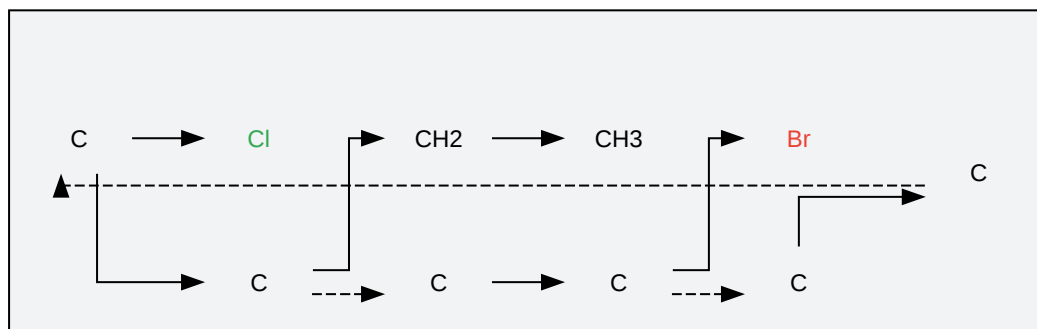
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of **4-Bromo-1-chloro-2-ethylbenzene** (CAS No: 289039-22-1), a substituted aromatic hydrocarbon. This document consolidates essential data, outlines plausible experimental protocols for its synthesis and analysis, and presents logical workflows to support research and development activities.

Chemical Identity and Structure

4-Bromo-1-chloro-2-ethylbenzene is a halogenated aromatic compound. Its structure consists of a benzene ring substituted with a bromine atom, a chlorine atom, and an ethyl group at positions 4, 1, and 2, respectively.

Chemical Structure of 4-Bromo-1-chloro-2-ethylbenzene

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Caption: 2D representation of **4-Bromo-1-chloro-2-ethylbenzene**.

The following table summarizes the key identifiers for this compound.

| Identifier Type | Value |
|-------------------|---|
| IUPAC Name | 4-bromo-1-chloro-2-ethylbenzene[1] |
| CAS Number | 289039-22-1[1][2] |
| Molecular Formula | C ₈ H ₈ BrCl[2][3] |
| SMILES | CCC1=C(C=CC(=C1)Br)Cl[1] |
| InChI | InChI=1S/C8H8BrCl/c1-2-6-5-7(9)3-4-8(6)10/h3-5H,2H2,1H3[1][3] |
| InChIKey | ILQNJGBEXZUYOI-UHFFFAOYSA-N[1][3] |

Physical and Chemical Properties

4-Bromo-1-chloro-2-ethylbenzene is a clear, colorless liquid at room temperature.^[3] Its physical and chemical properties are detailed in the table below.

| Property | Value |
|------------------|---|
| Molecular Weight | 219.51 g/mol ^[2] ^[3] |
| Appearance | Clear, colorless liquid ^[3] |
| Density | 1.459 g/cm ³ ^[2] |
| Boiling Point | 235.1 °C at 760 mmHg ^[2] |
| Flash Point | 116.2 °C ^[2] |
| Refractive Index | 1.556 - 1.5690 (@ 20°C) ^[2] ^[4] |
| Vapor Pressure | 0.0778 mmHg at 25°C ^[2] |
| Purity | ≥95% to ≥98% ^[3] ^[4] |

Chemical Reactivity and Stability

As a halogenated aromatic hydrocarbon, **4-Bromo-1-chloro-2-ethylbenzene** exhibits reactivity typical of this class of compounds. The bromine and chlorine substituents are deactivating and ortho-, para-directing for electrophilic aromatic substitution, although the existing substitution pattern makes further substitutions sterically hindered. The bromine atom can participate in cross-coupling reactions, such as Suzuki or Heck couplings, which are valuable for forming carbon-carbon bonds in synthetic chemistry. The ethyl group can undergo free-radical halogenation at the benzylic position under UV light or with radical initiators. The compound is stable under normal laboratory conditions.

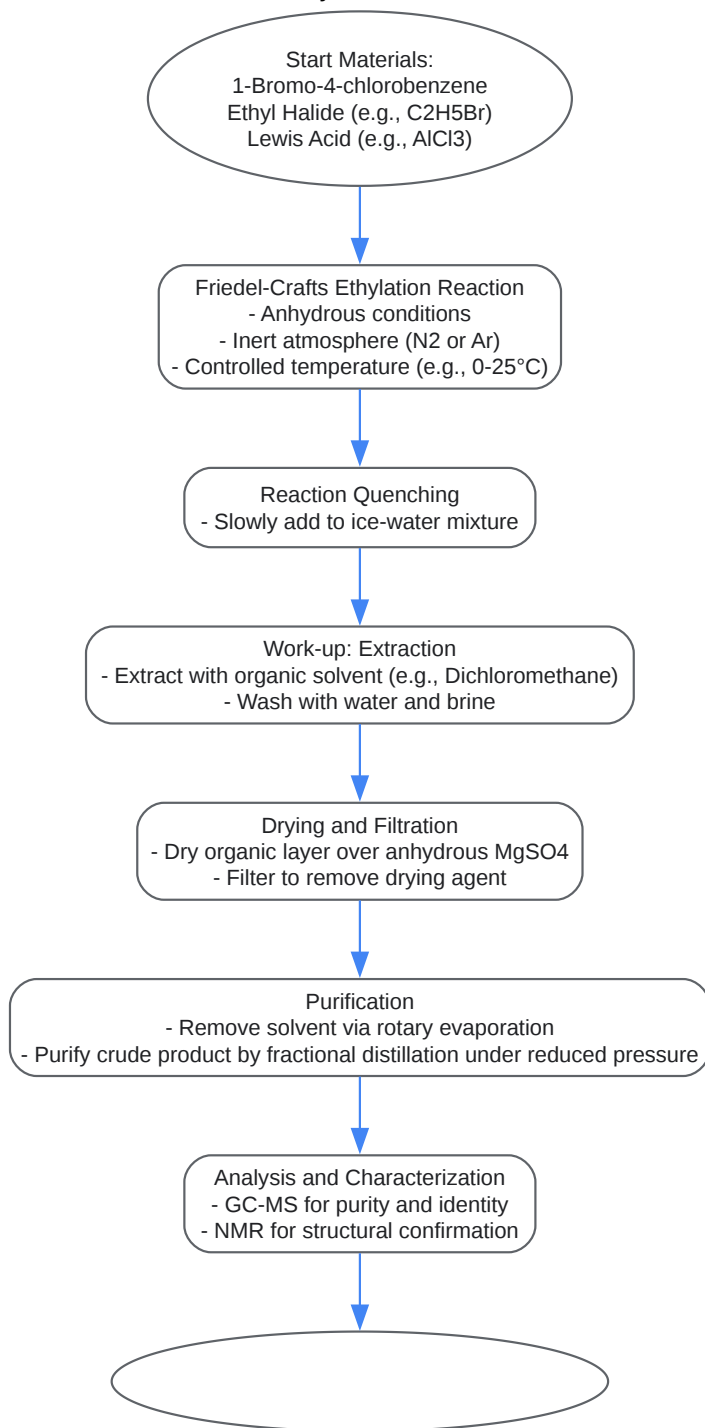
Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of **4-Bromo-1-chloro-2-ethylbenzene** are not extensively reported in peer-reviewed literature. However, plausible methods can be derived from established organic chemistry reactions.

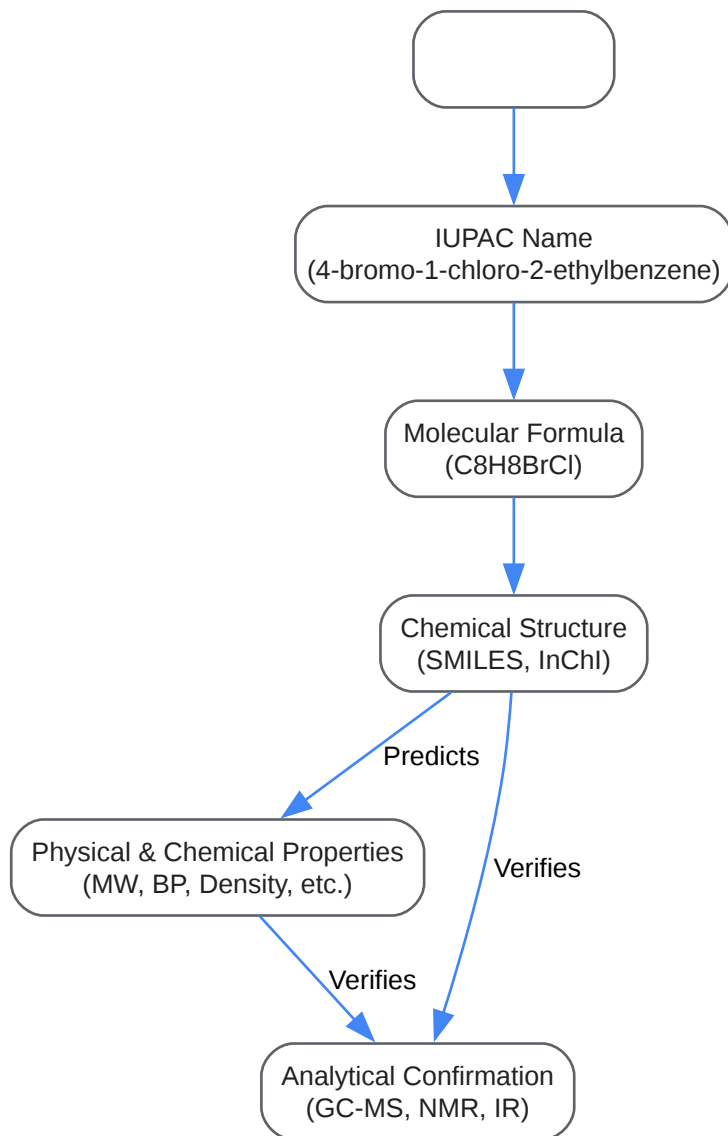
Plausible Synthesis Protocol: Friedel-Crafts Ethylation

A logical synthetic route to **4-Bromo-1-chloro-2-ethylbenzene** is the Friedel-Crafts ethylation of 1-bromo-4-chlorobenzene.

Plausible Synthesis Workflow



Logical Flow of Chemical Identification



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